An In-depth Technical Guide to the Core Basic Properties of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Core Basic Properties of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
7-Methoxy-1H-pyrrolo[3,2-c]pyridine, a member of the 5-azaindole family, represents a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural similarity to purines and indoles allows it to function as a bioisostere, offering opportunities for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive analysis of the fundamental basic properties of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine, including its electronic characteristics, acidity/basicity, and spectroscopic signifiers. Furthermore, it delves into established synthetic strategies for the broader azaindole class, discusses its reactivity, and explores its potential applications, particularly in the realm of kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this privileged heterocyclic system.
Introduction
The azaindole framework, a fusion of a pyridine and a pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. The strategic placement of the nitrogen atom within the bicyclic system can modulate key drug-like properties such as solubility, pKa, and lipophilicity, while also providing crucial hydrogen bonding interactions with biological targets. Among the various azaindole isomers, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is of particular importance. The introduction of a methoxy group at the 7-position further refines the electronic and steric profile of the molecule, making 7-Methoxy-1H-pyrrolo[3,2-c]pyridine an attractive building block for targeted therapies. This guide aims to provide a detailed technical overview of its core basic properties to facilitate its application in drug design and development.
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is paramount for its effective utilization in medicinal chemistry. These properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Basicity and pKa Estimation
The basicity of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a composite of the electronic characteristics of its constituent pyrrole and pyridine rings. The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system, rendering it available for protonation. In contrast, the lone pair on the pyrrole nitrogen is integral to the aromatic sextet and is therefore significantly less basic.
To estimate the pKa of the conjugate acid of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine, we can consider the pKa values of its parent heterocycles:
-
Pyridine: The pKa of the pyridinium ion is approximately 5.23.[1]
-
Pyrrole: Pyrrole is a very weak base, with the pKa of its conjugate acid being around -3.8.[2]
The fusion of these two rings and the presence of the electron-donating methoxy group will influence the basicity. The methoxy group, being electron-donating through resonance, will increase the electron density on the pyridine nitrogen, thereby increasing its basicity compared to the unsubstituted 1H-pyrrolo[3,2-c]pyridine. Consequently, the pKa of the conjugate acid of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is expected to be slightly higher than that of pyridine, likely in the range of 5.5 to 6.5. This moderate basicity can be advantageous for forming salts to improve solubility and for engaging in hydrogen bond acceptor interactions with biological targets.
A predicted pKa value for a related compound, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, is 13.22, though this likely refers to the acidity of the N-H proton.[1]
Solubility Profile
The solubility of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is influenced by its ability to form hydrogen bonds and its overall polarity. The methoxy group can enhance solubility in certain organic solvents.[3]
Table 1: Predicted Solubility of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of dissolving a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The N-H and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Suitable for many organic compounds of intermediate polarity. |
| Nonpolar | Hexane, Toluene | Low | The polar nature of the heterocyclic system and the methoxy group limits solubility in nonpolar media. |
| Aqueous | Water | Low to Moderate | Hydrogen bonding capability suggests some water solubility, which would be pH-dependent due to its basic nature. |
Other Physical Properties
Spectroscopic Characterization
The structural elucidation of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives relies heavily on spectroscopic techniques. While experimental spectra for the parent compound are not available in the searched results, analysis of the spectra of its derivatives allows for a detailed prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is expected to show distinct signals for the aromatic protons and the methoxy group. Based on data from substituted 1H-pyrrolo[3,2-c]pyridines, the following chemical shift regions can be anticipated.[5][6]
Table 2: Predicted ¹H NMR Chemical Shifts for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-1 (N-H) | 10.0 - 12.0 | br s | - | Typical for a pyrrolic N-H proton. |
| H-2 | 7.3 - 7.6 | d or t | ~2-3 | Pyrrole α-proton, coupled to H-3. |
| H-3 | 6.7 - 7.0 | d or t | ~2-3 | Pyrrole β-proton, coupled to H-2. |
| H-4 | 8.0 - 8.3 | d | ~5-6 | Pyridine proton α to nitrogen, coupled to H-6. |
| H-6 | 7.0 - 7.3 | d | ~5-6 | Pyridine proton β to nitrogen, coupled to H-4. |
| -OCH₃ | 3.9 - 4.1 | s | - | Methoxy group protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system.
Table 3: Predicted ¹³C NMR Chemical Shifts for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 120 - 125 | Pyrrole α-carbon. |
| C-3 | 100 - 105 | Pyrrole β-carbon. |
| C-3a | 135 - 140 | Bridgehead carbon. |
| C-4 | 140 - 145 | Pyridine carbon α to nitrogen. |
| C-6 | 110 - 115 | Pyridine carbon influenced by the methoxy group. |
| C-7 | 155 - 160 | Carbon bearing the electron-donating methoxy group. |
| C-7a | 125 - 130 | Bridgehead carbon. |
| -OCH₃ | 55 - 60 | Methoxy carbon. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For 7-Methoxy-1H-pyrrolo[3,2-c]pyridine (C₈H₈N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 149.0715. The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy group or fragments of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Bands for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3200 - 3400 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=C and C=N Stretch (Aromatic Rings) | 1500 - 1650 | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000-1075 (symmetric) | Strong |
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the azaindole scaffold can be achieved through various classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Classical Indole Syntheses Adapted for Azaindoles
Several named reactions for indole synthesis have been successfully adapted for the preparation of azaindoles, although the electron-deficient nature of the pyridine ring can sometimes hinder these reactions.
-
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. It has been shown to be efficient for the synthesis of 4- and 6-azaindoles, particularly when an electron-donating group is present on the starting pyridylhydrazine.[7][8][9]
-
Hemetsberger-Knittel Synthesis: This involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. This method has been applied to the synthesis of 5-, 6-, and 7-azaindoles.[10][11][12][13]
Modern Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become powerful tools for the construction of the azaindole nucleus, offering high efficiency and broad functional group tolerance.[6][14]
-
Larock Indole Synthesis: This heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. This method is highly versatile for producing various substituted indoles and has been applied to the synthesis of azaindoles.[15][16]
-
Sonogashira Coupling followed by Cyclization: A common strategy involves the Sonogashira coupling of an appropriately substituted aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[6]
Below is a generalized workflow for the synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine, illustrating a common palladium-catalyzed approach.
Figure 1: General synthetic workflow for substituted 1H-pyrrolo[3,2-c]pyridines.
Reactivity of the 7-Methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold
The reactivity of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is dictated by the electronic properties of both the electron-rich pyrrole ring and the electron-deficient pyridine ring, as well as the influence of the methoxy substituent.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most reactive site, similar to indole. The pyridine ring, being electron-deficient, is generally unreactive towards electrophiles unless activated by electron-donating groups. The methoxy group at C7 will further activate the pyridine ring towards electrophilic attack, although the pyrrole ring is expected to remain the primary site of reaction.
Nucleophilic Aromatic Substitution
The pyridine ring of azaindoles can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group (e.g., a halogen) is present. The methoxy group at C7 may not significantly facilitate nucleophilic substitution on the pyridine ring.
Reactions at the Pyrrole Nitrogen
The N-H proton of the pyrrole ring is weakly acidic (pKa ~17.5 for pyrrole) and can be deprotonated with strong bases to generate a nucleophilic anion.[2] This anion can then be alkylated or acylated.
Metal-Catalyzed Cross-Coupling of Halo-Derivatives
Halogenated derivatives of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine can serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at specific positions on the heterocyclic core.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a number of biologically active molecules, particularly in the development of kinase inhibitors. The ability of the azaindole core to mimic the purine structure of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against various kinases, including FMS kinase, and have demonstrated promising anticancer and anti-inflammatory properties.[15] The 7-methoxy substituent can be strategically employed to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. For instance, the methoxy group can form hydrogen bonds with amino acid residues in the target protein and can occupy hydrophobic pockets.
Conclusion
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocycle with a rich chemical profile that makes it a valuable building block in modern drug discovery. Its moderate basicity, potential for diverse chemical modifications, and its role as a bioisostere of endogenous purines underscore its importance. This guide has provided a comprehensive overview of its fundamental basic properties, including its estimated pKa, solubility, and spectroscopic characteristics. By understanding these core attributes, as well as the synthetic routes to access this scaffold and its inherent reactivity, researchers are better equipped to leverage the potential of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine in the rational design of novel and effective therapeutic agents.
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